

An In-depth Technical Guide to (-)-Dihydrocarveol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including mint and caraway. With a molecular weight of 154.25 g/mol, this chiral molecule is recognized for its pleasant aroma and is utilized in the fragrance and flavor industries. Beyond its sensory characteristics, **(-)-Dihydrocarveol** has garnered scientific interest for its diverse biological activities, which include antimicrobial, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and relevant experimental protocols for the analysis of **(-)-Dihydrocarveol**. Furthermore, it delves into the potential signaling pathways modulated by this compound, offering insights for researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of **(-)-Dihydrocarveol** are summarized below, providing essential data for its identification and handling in a laboratory setting.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Weight	154.25 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₈ O	[1]
CAS Number	20549-47-7	
Synonyms	(1R,2R,5R)-5-Isopropenyl-2-methylcyclohexanol	
Density	0.926 g/mL at 20 °C	
Boiling Point	224-225 °C	
Refractive Index	n _{20/D} 1.476	
Flash Point	90 °C	
Solubility	Soluble in alcohol and most fixed oils; insoluble in water.	
Vapor Pressure	0.1 mm Hg at 20 °C	

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and confirmation of **(-)-Dihydrocarveol**.

- Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak for **(-)-Dihydrocarveol** appears at m/z 154, corresponding to its molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides detailed information for differentiating between the various dihydrocarveol stereoisomers.
 - ¹³C NMR: The carbon NMR spectrum shows characteristic chemical shifts that allow for unambiguous identification. Key resonances include a quaternary carbon of the

isopropenyl double bond, the carbinol carbon bearing the hydroxyl group, and the terminal methylene carbon of the isopropenyl group.

- Infrared (IR) Spectroscopy: The IR spectrum of **(-)-Dihydrocarveol** exhibits a characteristic broad and intense absorption band for the O-H functional group of the alcohol in the range of 3400 to 3650 cm^{-1} .^{[2][3][4]} This broadening is due to hydrogen bonding.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(-)-Dihydrocarveol** are provided below.

Synthesis of **(-)-Dihydrocarveol** from **(-)-Carvone**

(-)-Dihydrocarveol can be synthesized by the selective catalytic hydrogenation of **(-)-carvone**.

Materials:

- **(-)-Carvone**
- Methanol
- Platinum oxide (PtO_2) catalyst
- Hydrogenation apparatus
- Naphtha
- Rotary evaporator

Procedure:

- Dissolve a known quantity of **(-)-Carvone** in methanol in a suitable reaction vessel.
- Add a catalytic amount of platinum oxide to the solution.
- Place the reaction vessel in a hydrogenation apparatus.

- Hydrogenate the mixture at room temperature under a hydrogen pressure of approximately 50 p.s.i.g. The reaction is typically complete within 10-20 minutes.
- Upon completion, filter the reaction mixture to remove the platinum oxide catalyst.
- Evaporate the methanol from the filtrate using a rotary evaporator. The crude product will contain dihydrosobrerol crystals and an oily fraction.
- Separate the oily product, containing dihydrocarveol, from the crystals by washing with naphtha, in which dihydrosobrerol has low solubility.
- Recover the **(-)-Dihydrocarveol** by evaporating the naphtha.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of **(-)-Dihydrocarveol** in a sample matrix.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for terpenoid analysis (e.g., HP-INNOWAX, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Conditions:

- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- Injector Temperature: 280 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature of 80 °C.

- Ramp to 140 °C at a rate of 10 °C/min.
- Ramp to 280 °C at a rate of 20 °C/min.
- Hold at 280 °C for 10 minutes.
- MS Transfer Line Temperature: 230 °C.
- Ion Source Temperature: 230 °C, with electron impact ionization at 70 eV.
- Scan Range: m/z 29–500.

Sample Preparation:

- Prepare a standard solution of **(-)-Dihydrocarveol** in a suitable solvent (e.g., ethanol, hexane).
- Dilute the sample containing **(-)-Dihydrocarveol** in the same solvent.
- Inject 1 μ L of the prepared sample into the GC-MS system.
- Analyze the resulting chromatogram and mass spectrum, comparing with the standard and reference libraries (e.g., NIST, Wiley).

Analysis by NMR Spectroscopy

This protocol provides a general guideline for acquiring NMR spectra of **(-)-Dihydrocarveol**.

Instrumentation:

- NMR Spectrometer (e.g., Bruker DMX-500MHz or equivalent).

Sample Preparation:

- Dissolve a sufficient amount of the purified **(-)-Dihydrocarveol** sample in deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal reference standard.

- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ^1H NMR, ^{13}C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra at a constant temperature, typically 298K.
- Process the acquired data (Fourier transformation, phase correction, baseline correction).
- Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of **(-)-Dihydrocarveol**.

Analysis by FTIR Spectroscopy

This protocol describes the procedure for obtaining an FTIR spectrum of **(-)-Dihydrocarveol**.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

- For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Alternatively, the sample can be dissolved in a suitable solvent that has minimal interference in the IR region of interest.

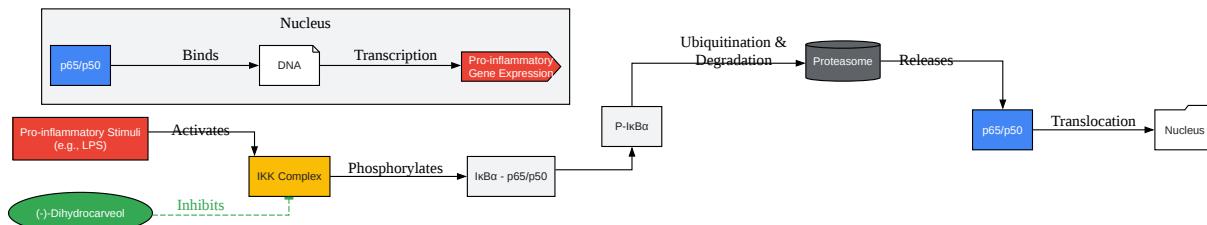
Data Acquisition:

- Record a background spectrum of the empty sample holder (or the solvent).
- Place the prepared sample in the spectrometer.
- Acquire the FTIR spectrum, typically in the range of 4000-400 cm^{-1} .
- The resulting spectrum should be background-corrected.

- Analyze the characteristic absorption bands, paying close attention to the O-H stretching vibration (around $3400\text{-}3650\text{ cm}^{-1}$) and the C-H stretching vibrations.[3][4][5]

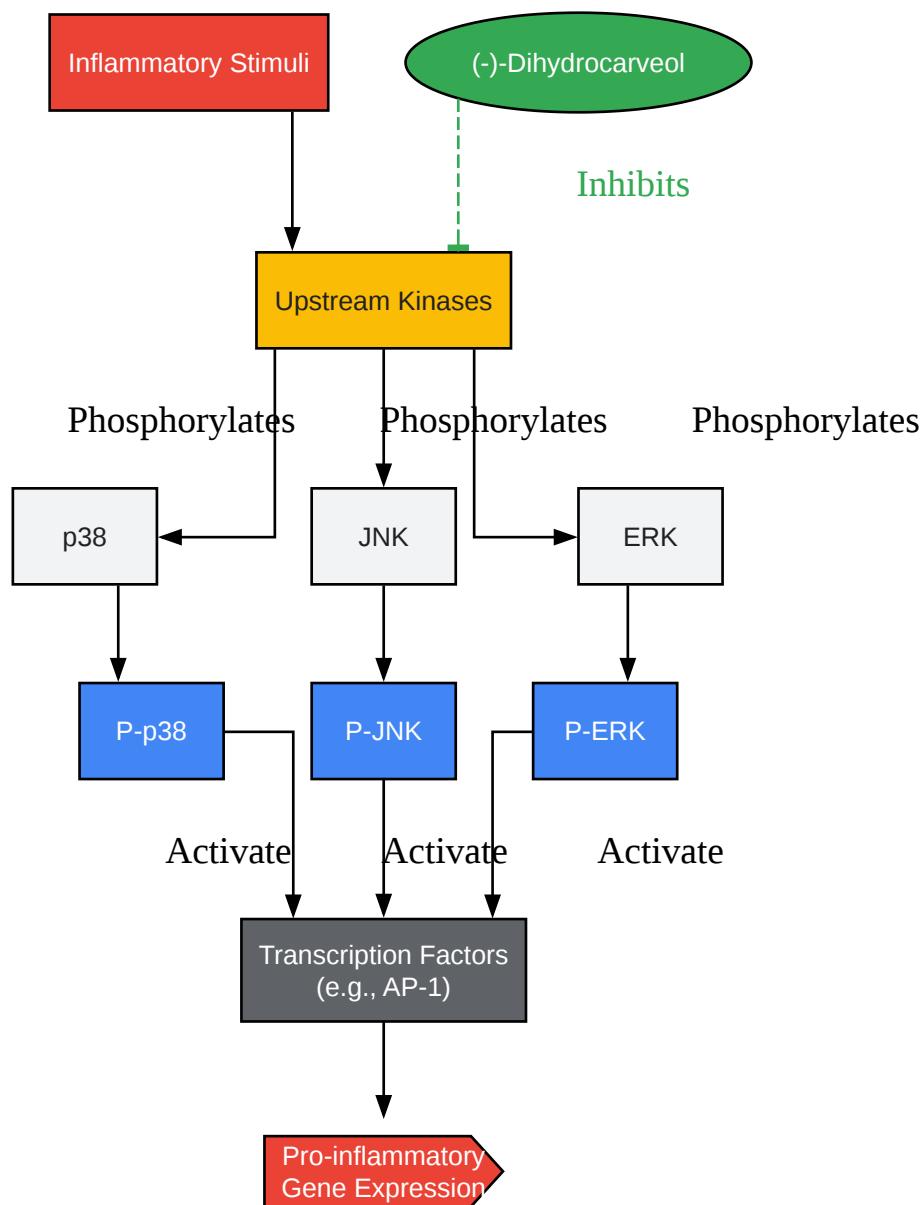
Biological Activity and Signaling Pathways

(-)-Dihydrocarveol has been reported to exhibit neuroprotective and anti-inflammatory effects. While the precise molecular mechanisms are still under investigation, related phytochemicals are known to modulate key inflammatory and antioxidant signaling pathways.

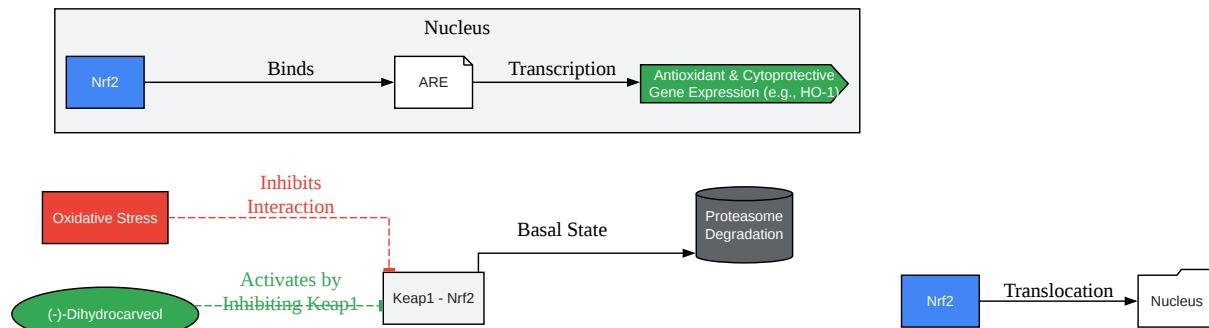

Anti-inflammatory and Antioxidant Signaling Pathways

Phytochemicals, including monoterpenoids, often exert their anti-inflammatory and antioxidant effects by modulating the NF- κ B, MAPK, and Nrf2 signaling pathways.[6]

- NF- κ B Signaling Pathway:** This pathway is a central regulator of inflammation.[6] Pro-inflammatory stimuli lead to the activation of the IKK complex, which results in the degradation of I κ B α and the nuclear translocation of the NF- κ B p65/p50 dimer. In the nucleus, NF- κ B promotes the transcription of pro-inflammatory genes. Many natural compounds inhibit this pathway by preventing the degradation of I κ B α .
- MAPK Signaling Pathways:** The Mitogen-Activated Protein Kinase (MAPK) cascades, including p38, JNK, and ERK, are crucial in transducing extracellular signals that regulate inflammation.[6][7] The phosphorylation of these kinases leads to the activation of transcription factors that drive the expression of pro-inflammatory genes.
- Nrf2 Antioxidant Response Pathway:** The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[6] Under conditions of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1).


Visualized Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by **(-)-Dihydrocarveol**, based on the known activities of related phytochemicals.


[Click to download full resolution via product page](#)

Caption: Putative inhibition of the NF-κB signaling pathway by **(-)-Dihydrocarveol**.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of MAPK signaling pathways by **(-)-Dihydrocarveol**.

[Click to download full resolution via product page](#)

Caption: Postulated activation of the Nrf2 antioxidant pathway by **(-)-Dihydrocarveol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydrocarveol, (+)- | C₁₀H₁₈O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C₂H₆O CH₃CH₂OH infrared spectrum of ethanol vapour liquid film C₂H₅OH prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. copbela.org [copbela.org]
- 6. benchchem.com [benchchem.com]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (-)-Dihydrocarveol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028896#dihydrocarveol-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com